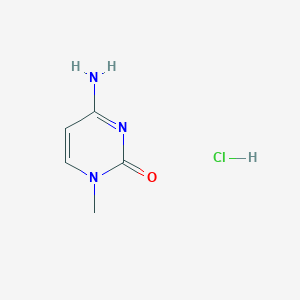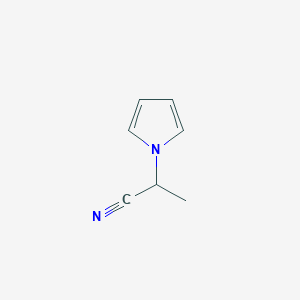
2-(1H-Pyrrol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Pyrrol-1-yl)propanenitrile, also known as 3-(1H-Pyrrol-1-yl)propanenitrile, is an organic compound with the molecular formula C7H8N2. It is a colorless liquid or solid that is soluble in common organic solvents such as ethanol and chloroform. This compound is used as an intermediate in organic synthesis and can form complexes with metal ions, making it useful in catalytic reactions .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(1H-Pyrrol-1-yl)propanenitrile involves the reaction of ethylenediamine with cyanoacetic ester to form ethylene pyrrole, which is then further reacted to produce this compound . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1H-Pyrrol-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrrole derivatives.
科学研究应用
2-(1H-Pyrrol-1-yl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-(1H-Pyrrol-1-yl)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic reactions. These interactions can influence various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(1H-Pyrrol-1-yl)propanenitrile include:
2-(1H-Pyrazol-1-yl)pyridine: Known for its use in C-H functionalization reactions.
2-(1H-Pyrrol-1-yl)aniline: Used in oxidative cyclization reactions to form pyrroloquinoxalines.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: Utilized in early discovery research.
Uniqueness
What sets this compound apart is its versatility in forming complexes with metal ions and its wide range of applications in various fields of research and industry. Its ability to participate in multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C7H8N2 |
|---|---|
分子量 |
120.15 g/mol |
IUPAC 名称 |
2-pyrrol-1-ylpropanenitrile |
InChI |
InChI=1S/C7H8N2/c1-7(6-8)9-4-2-3-5-9/h2-5,7H,1H3 |
InChI 键 |
GMILVEFNXFXKGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)N1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


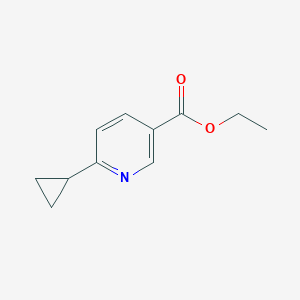
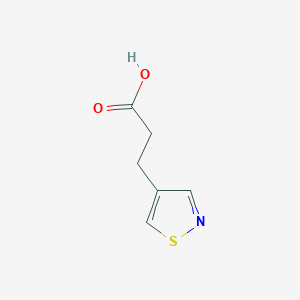

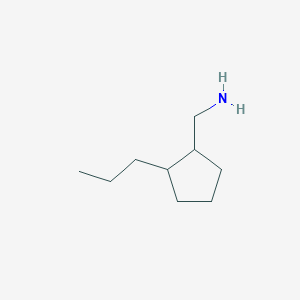
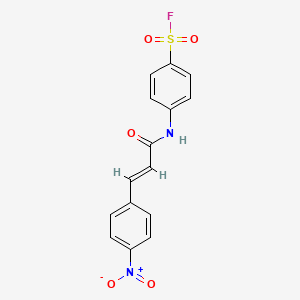



![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)



